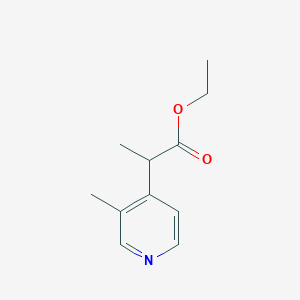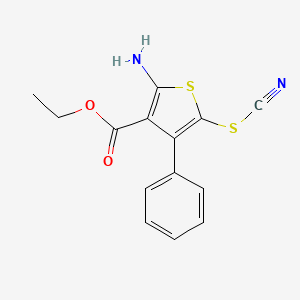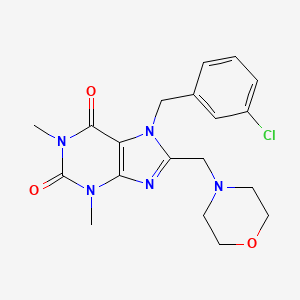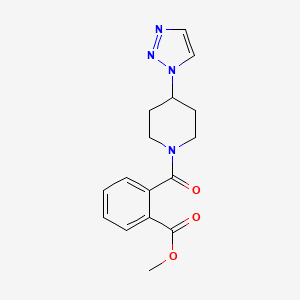![molecular formula C14H10ClN3 B2673600 1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 750598-94-8](/img/structure/B2673600.png)
1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the molecular formula C14H10ClN3. It has an average mass of 255.702 Da and a monoisotopic mass of 255.056320 Da .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile is characterized by its molecular formula C14H10ClN3 . Further structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the current search results.Applications De Recherche Scientifique
Potent Inhibitors Synthesis
One of the significant applications of related compounds involves the synthesis of potent and selective inhibitors targeting specific enzymes. For example, derivatives have been developed as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, showing potential for type-2 diabetes treatment. These compounds were prepared with carbon-13 and carbon-14 to enable comprehensive studies on drug metabolism and pharmacokinetics, demonstrating the chemical's utility in developing therapeutic agents and understanding their biological interactions (Latli et al., 2017).
Antimicrobial Activity
Compounds structurally similar to 1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile have shown potent activity against Candida species. The synthesis of new derivatives and their evaluation against various microbial strains highlight the chemical framework's significance in developing new antimicrobial agents. This application underscores the potential of these compounds in addressing infectious diseases and contributing to the field of antimicrobial chemotherapy (Göker et al., 2002).
Antifungal and Antimicrobial Synthesis
Further extending its utility, derivatives have been synthesized for their antimicrobial activities, demonstrating effectiveness comparable to standard drugs like Ampicillin®. This suggests the chemical's versatility in generating compounds with potential therapeutic applications against bacterial and fungal infections, contributing valuable insights into the design and development of new antimicrobial agents (Mohamed et al., 2008).
Optical Properties and Luminescence
The study of novel derivatives has also covered their optical properties, including absorption and fluorescence spectra characteristics. The findings from these studies provide a foundation for developing materials with potential applications in sensing, imaging, and light-emitting devices, indicating the broad applicability of this chemical framework beyond pharmacology into materials science (Chen et al., 2012).
Propriétés
IUPAC Name |
1-chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c1-2-9-7-13(15)18-12-6-4-3-5-11(12)17-14(18)10(9)8-16/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUJDAUMFHOCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,3-Dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2673522.png)
![4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673523.png)



![3-hexyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673529.png)


![2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol](/img/structure/B2673532.png)

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2673535.png)
![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)